2-((1-(1H-Benzimidazol-2-yl)-4-piperidinyl)methylamino)-4(1H)-pyrimidinone
Overview
Description
2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one is a complex organic compound that features a benzimidazole ring fused with a piperidine ring, linked to a pyrimidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Linking the Benzimidazole and Piperidine Rings: This step involves the formation of a Schiff base followed by reduction to link the benzimidazole and piperidine rings.
Formation of the Pyrimidinone Moiety: The pyrimidinone ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the benzimidazole-piperidine intermediate with the pyrimidinone moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the Schiff base intermediate during synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives .
Scientific Research Applications
2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and specificity . The pyrimidinone moiety can further modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole contain the benzimidazole ring and are used as proton pump inhibitors.
Piperidine Derivatives: Compounds like piperidine and its derivatives are used in various therapeutic applications.
Pyrimidinone Derivatives: Compounds like pyrimethamine contain the pyrimidinone ring and are used as antimalarial agents.
Uniqueness
2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one is unique due to its combination of three distinct pharmacophores: benzimidazole, piperidine, and pyrimidinone. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broad spectrum of biological activities .
Properties
IUPAC Name |
2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-22(16-18-9-6-15(24)21-16)12-7-10-23(11-8-12)17-19-13-4-2-3-5-14(13)20-17/h2-6,9,12H,7-8,10-11H2,1H3,(H,19,20)(H,18,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWDBXUHSGNXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2)C4=NC=CC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910786 | |
Record name | 2-{[1-(1H-Benzimidazol-2-yl)piperidin-4-yl](methyl)amino}pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-57-3 | |
Record name | 2-[[1-(1H-Benzimidazol-2-yl)-4-piperidinyl]methylamino]-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108612-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyrimidinone, 2-((1-(1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[1-(1H-Benzimidazol-2-yl)piperidin-4-yl](methyl)amino}pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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